molecular formula C15H23N3O4S B13325583 N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide

N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13325583
M. Wt: 341.4 g/mol
InChI Key: ATHFDFBSRBQSID-UHFFFAOYSA-N
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Description

N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C15H23N3O4S. It is known for its unique structure, which includes a cycloheptylamino group, a nitrobenzene moiety, and a sulfonamide group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Nitrobenzene Intermediate: The process begins with the nitration of benzene to form nitrobenzene.

    Sulfonation: Nitrobenzene is then sulfonated to introduce the sulfonamide group.

    Amination: The sulfonated nitrobenzene undergoes amination with cycloheptylamine to form the final product.

The reaction conditions often involve the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Further oxidized nitro compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes and proteins. These interactions can lead to changes in cellular pathways and biological activities.

Comparison with Similar Compounds

N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-[2-(Cycloheptylamino)ethyl]-2-methoxypropanamide: Similar structure but with a methoxy group instead of a nitro group.

    N-[2-(Cycloheptylamino)ethyl]-L-methioninamide: Contains a methionine derivative instead of a nitrobenzene moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(cycloheptylamino)ethyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C15H23N3O4S/c19-18(20)14-9-5-6-10-15(14)23(21,22)17-12-11-16-13-7-3-1-2-4-8-13/h5-6,9-10,13,16-17H,1-4,7-8,11-12H2

InChI Key

ATHFDFBSRBQSID-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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